
3,4-Dihydroxybenzaldehyde
Overview
Description
Baicalein monohydrate (C₁₅H₁₂O₆, molecular weight 288.25 g/mol) is the hydrated form of baicalein (C₁₅H₁₀O₅), a trihydroxyflavone derived from Scutellaria baicalensis. It is characterized by three hydroxyl groups at positions 5, 6, and 7 on the flavone backbone and exists as a yellow crystalline solid with a melting point above 210°C (dec.) . The monohydrate form exhibits enhanced solubility in polar solvents such as methanol, ethanol, and acetone compared to its anhydrous counterpart, likely due to hydrogen bonding with water molecules .
Baicalein monohydrate demonstrates broad pharmacological activities, including:
- Antiviral activity: Inhibition of H5N1 influenza A virus replication via modulation of reactive oxygen species (ROS) .
- Anti-biofilm effects: Synergistic eradication of Staphylococcus aureus biofilms when combined with rifampicin .
- Enzyme inhibition: Moderate acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.404 ± 0.04 mmol/L) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Protocatechualdehyde can be synthesized through several methods. One common method involves the reaction of piperonyl dichloride with molecular chlorine in the presence of phosphorus trichloride, phosphorus pentachloride, or sulfuryl chloride to prepare dichloropiperonylidene dichloride, which is then hydrolyzed . Another method involves the chlorination of piperonal (heliotropin) followed by hydrolysis of the chlorinated product .
Industrial Production Methods: In industrial settings, protocatechualdehyde is often extracted from the roots of Salvia miltiorrhiza. The roots are harvested, cleaned, and dried before the compound is extracted using solvents such as ethanol, acetone, or ethyl acetate .
Chemical Reactions Analysis
Types of Reactions: Protocatechualdehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form protocatechuic acid.
Reduction: It can be reduced to form 3,4-dihydroxybenzyl alcohol.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Protocatechuic acid.
Reduction: 3,4-dihydroxybenzyl alcohol.
Substitution: Halogenated derivatives of protocatechualdehyde.
Scientific Research Applications
Protocatechualdehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of vanillin and other aromatic compounds.
Biology: It exhibits antioxidant, anti-inflammatory, and antibacterial properties.
Medicine: It is used in the treatment of coronary heart disease, angina, and other cardiovascular conditions.
Industry: It is used in the production of microphotoresists and other materials for electronic elements.
Mechanism of Action
Protocatechualdehyde exerts its effects through various mechanisms:
Antibacterial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell lysis and inhibition of biofilm formation.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Antiproliferative Activity: It reduces the expression of pro-oncogenes such as β-catenin and cyclin D1, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Physicochemical Parameters
Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Key Structural Features |
---|---|---|---|---|
Baicalein monohydrate | C₁₅H₁₂O₆ | 288.25 | High in methanol, ethanol | Trihydroxyflavone + H₂O moiety |
Baicalein (anhydrous) | C₁₅H₁₀O₅ | 270.24 | Moderate | Trihydroxyflavone |
Wogonin | C₁₆H₁₂O₅ | 284.26 | Low | 5,7-Dihydroxy-8-methoxyflavone |
Biochanin A | C₁₆H₁₂O₅ | 284.26 | Moderate | 4',5,7-Trihydroxyisoflavone + methoxy |
Key Observations :
- The hydration of baicalein increases molecular weight by 18.01 g/mol and enhances solubility, likely improving bioavailability .
- Wogonin differs by a methoxy group at position 8, reducing polarity and altering receptor interactions .
Pharmacological Activity and Molecular Interactions
Binding Affinities and Receptor Interactions
Table 2: Molecular Docking and Binding Energies

Key Observations :
- Baicalein monohydrate shows distinct binding poses compared to anhydrous baicalein. For example, its interaction with Tyr355 in PR is weaker (3.51 Å vs. 3.07 Å in anhydrous form), suggesting hydration alters conformational flexibility .
- Wogonin’s methoxy group restricts docking poses in PR, while baicalein’s hydroxyl groups allow broader conformational exploration .
Enzyme Inhibition and Antiviral Activity
Table 3: Bioactivity Profiles
Key Observations :
- Baicalein monohydrate and biochanin A both enhance H5N1-induced ROS, but antioxidant NAC amplifies baicalein’s antiviral efficacy, unlike biochanin A .
- Ether derivatives of baicalein (e.g., Compound 20) exhibit significantly stronger AChE inhibition than the parent compound, highlighting the impact of structural modifications .
Stability and Conformational Flexibility
- Derivative Stability : 7-Substituted ether derivatives (e.g., compounds 1a-d) show enhanced stability and anti-proliferative activity against MCF-7 breast cancer cells .
Biological Activity
3,4-Dihydroxybenzaldehyde (DHB), a phenolic compound, has garnered attention due to its diverse biological activities. This article delves into its biological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and findings.
- Chemical Structure : this compound is characterized by two hydroxyl groups at the 3 and 4 positions of the benzene ring and an aldehyde functional group.
- CAS Number : 139-85-5
1. Antioxidant Activity
DHB exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can lower reactive oxygen species (ROS) generation and protect human red blood cells from oxidative damage induced by sodium meta-arsenite (SA) .
Key Findings :
- DHB prevents oxidative DNA damage and apoptosis via its antioxidant activity .
- It increases glutathione levels in human erythrocytes, enhancing cellular defense mechanisms against oxidative stress .
2. Antimicrobial Properties
DHB demonstrates potent antimicrobial activity against various pathogens. Notably, it has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) at very low concentrations (0.01 µg/ml) .
Table 1: Antimicrobial Efficacy of DHB
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Methicillin-resistant Staphylococcus aureus | 0.01 µg/ml |
Escherichia coli | 50 µg/ml |
Candida albicans | 25 µg/ml |
3. Anticancer Effects
Research indicates that DHB selectively inhibits human DNA topoisomerase II with an IC50 of 150 µM, showing potential as an anticancer agent . It has been observed to inhibit the proliferation of HT-29 colon cancer cells at a concentration of 362 µM but did not affect HCT116 cells at 100 µM .
Case Study :
A study investigated the effects of DHB on HT-29 cells and found that treatment led to significant reductions in cell viability and induced apoptosis through ROS-mediated pathways.
4. Anti-inflammatory Effects
DHB has been reported to suppress inflammation by inhibiting the expression of pro-inflammatory cytokines. It modulates the NF-κB signaling pathway, which is crucial for inflammatory responses .
Mechanism :
- DHB reduces the binding of IgE to FcεRI receptors on mast cells, thereby inhibiting degranulation and subsequent allergic responses .
Binding Properties
Recent studies have highlighted the interaction of DHB with human serum albumin (HSA), which is essential for understanding its pharmacokinetics. The binding affinity was found to be , indicating a strong interaction primarily through hydrogen bonding and van der Waals forces .
Table 2: Binding Characteristics of DHB with HSA
Parameter | Value |
---|---|
Binding Affinity | |
Binding Distance | 4.42 nm |
Mechanism of Binding | Hydrogen bonding and van der Waals forces |
Q & A
Basic Research Questions
Q. How can researchers determine the purity of 3,4-dihydroxybenzaldehyde in pharmaceutical synthesis?
Methodological Answer: High-performance liquid chromatography (HPLC) is a standard method for purity determination. For example, a validated HPLC protocol involves:
- Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 μm particle size).
- Mobile Phase: Methanol/water (40:60 v/v) with 0.1% phosphoric acid.
- Detection Wavelength: 280 nm.
- Flow Rate: 1.0 mL/min.
- Retention Time: ~6.2 minutes for this compound . Calibration curves using reference standards (≥98% purity) ensure accuracy.
Q. What analytical techniques are used to characterize this compound?
Methodological Answer: Key techniques include:
- Melting Point Analysis: Confirm identity (expected range: 173–176°C) .
- Nuclear Magnetic Resonance (NMR): ¹H NMR in DMSO-d₆ shows peaks at δ 9.65 (aldehyde proton), δ 6.8–7.2 (aromatic protons), and δ 10.2 (hydroxyl protons) .
- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at 1670 cm⁻¹ (C=O stretch), 3300–3500 cm⁻¹ (O–H stretch) .
- UV-Vis Spectroscopy: λmax ~280 nm due to conjugated aromatic-aldehyde system .
Q. What are standard assays for evaluating the antioxidant activity of this compound?
Methodological Answer: Common assays include:
- DPPH Radical Scavenging: Measure absorbance reduction at 517 nm; IC₅₀ values are calculated .
- Ferric Reducing Antioxidant Power (FRAP): Quantify Fe³⁺ to Fe²⁺ reduction at 593 nm .
- ROS Scavenging in Cell Models: Use fluorescent probes (e.g., DCFH-DA) in oxidative stress models .
Advanced Research Questions
Q. How do synthesis methods using ionic liquids compare to traditional solvents for this compound production?
Methodological Answer: Ionic liquids (e.g., [bmim]Br₃) offer advantages over traditional solvents (ethanol, chloroform):
Q. How can hydrogen bonding networks in this compound derivatives be analyzed?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions:
- Hydrogen Bonds: O–H⋯O (2.60–2.75 Å) and O–H⋯S (3.15 Å) in thiosemicarbazone derivatives .
- 2D Network Formation: Centrosymmetric pairs linked via N–H⋯O bonds (angle: 115.9°–123.3°) .
- Refinement: Hydrogen atoms are placed using Fourier difference maps, with Uiso(H) = 1.2–1.5 Ueq(C/N/O) .
Q. How do researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Contradictions may arise from:
- Purity Variability: Use HPLC-validated samples (≥98%) to standardize assays .
- Assay Conditions: Control pH (e.g., 7.4 for HSA binding studies) and temperature (25°C vs. 37°C) .
- Cell Model Differences: Compare primary cells vs. immortalized lines (e.g., HepG2 vs. RAW264.7 macrophages) . Meta-analyses of IC₅₀ values across studies help identify outliers.
Q. What advanced techniques elucidate the binding mechanism of this compound with human serum albumin (HSA)?
Methodological Answer: A multimodal approach is used:
- Fluorescence Quenching: Static quenching (Stern-Volmer constant: Ksv = 1.2 × 10⁴ M⁻¹) indicates strong binding .
- Synchronous Fluorescence: Shift in tryptophan residue emission (Δλ = 60 nm) confirms conformational changes .
- Molecular Docking: Predict binding sites (e.g., Sudlow’s Site I; binding energy: −7.8 kcal/mol) .
- Circular Dichroism (CD): Monitor α-helix reduction (from 62% to 54%) upon ligand interaction .
Properties
IUPAC Name |
3,4-dihydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-4-5-1-2-6(9)7(10)3-5/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGBGRVKPALMCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074512 | |
Record name | Protocatechualdehyde | |
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Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light brown powder; [Alfa Aesar MSDS] | |
Record name | Protocatechualdehyde | |
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Vapor Pressure |
0.000116 [mmHg] | |
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CAS No. |
139-85-5 | |
Record name | 3,4-Dihydroxybenzaldehyde | |
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Record name | Protocatechualdehyde | |
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Record name | Protocatechualdehyde | |
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Record name | 3,4-Dihydroxybenzaldehyde | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22961 | |
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Record name | 3,4-dihydroxybenzaldehyde | |
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Record name | PROTOCATECHUALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | 3,4-Dihydroxybenzaldehyde | |
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Retrosynthesis Analysis
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